7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride
Overview
Description
“7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride” is a chemical compound with the molecular formula C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .
Synthesis Analysis
The green synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine has been investigated using ε-caprolactam and dimethylcarbonate as methyl reagents . The factors influencing the synthetic reaction, such as the reaction time, the reaction temperature, and the mole ratio of reaction materials were examined . Under the optimum conditions, the reaction yield can be as high as 81.2% .Molecular Structure Analysis
The molecular structure of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine include a molecular weight of 127.1842 . The IUPAC Standard InChI is InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 .Scientific Research Applications
Synthesis and Derivatives
- The synthesis of derivatives like 9-methoxy-6-phenyl-3,4-dihydro- 2H-1,5-benzoxazocine involves reactions such as the Bischler-Napieralski-type reaction and C-N ring-closure reactions. These derivatives serve as starting materials for ring-expansion reactions through the Meisenheimer rearrangement (Bremner, Browne, & Gunawardana, 1984).
Heterocyclic Synthesis
- In heterocyclic synthesis, the Meisenheimer rearrangement of N-oxides derived from certain benzoxazocine compounds leads to the creation of new ring systems like 2H,6H-1,5,4-benzodioxazocine and 7H-1,6,5-benzodioxazonine (Bremner, Browne, Engelhardt, Gunawardana, & White, 1988).
Ring-Closing Metathesis
- A study on ring-closing metathesis for eight-membered benzannelated scaffolds suggests the utility of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in creating various heterocycles, showcasing its role in the synthesis of complex molecular structures (Taher et al., 2013).
Environmental Impact Studies
- Certain benzoxazocine derivatives have been examined for their effects on soil organisms, indicating the broader ecological implications of these compounds beyond their chemical properties (Idinger, Čoja, & Blümel, 2006).
Allelopathic Effects
- Benzoxazinoids like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one, closely related to 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, are investigated for their allelopathic effects in agriculture, showing their potential utility in crop protection and pest management (Stochmal, Kus, Martyniuk, & Oleszek, 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and severe skin burns . It is also flammable, and its vapors may form explosive mixtures with air . Containers may explode when heated . Precautionary measures against static discharge are advised, and it should not be breathed in any form (dust/fume/gas/mist/vapors/spray) . It should be handled only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11;/h2,4-5,12H,3,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIUQFVLZHNTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNCCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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